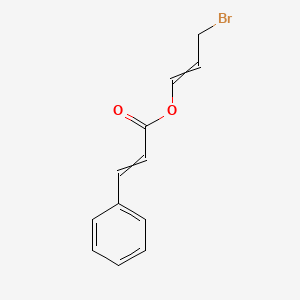

3-Bromoprop-1-en-1-yl 3-phenylprop-2-enoate

描述

属性

CAS 编号 |

918971-08-1 |

|---|---|

分子式 |

C12H11BrO2 |

分子量 |

267.12 g/mol |

IUPAC 名称 |

3-bromoprop-1-enyl 3-phenylprop-2-enoate |

InChI |

InChI=1S/C12H11BrO2/c13-9-4-10-15-12(14)8-7-11-5-2-1-3-6-11/h1-8,10H,9H2 |

InChI 键 |

PUXGHLKCWLDLAO-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C=CC(=O)OC=CCBr |

产品来源 |

United States |

准备方法

General Synthetic Method

The synthesis of 3-Bromoprop-1-en-1-yl 3-phenylprop-2-enoate typically involves the reaction between 3-bromoprop-1-ene and 3-phenylprop-2-enoic acid . The reaction is catalyzed by palladium or copper-based catalysts to facilitate the formation of the ester bond under controlled conditions.

- Catalysts: Palladium chloride (PdCl2) or copper(I) bromide (CuBr).

- Solvents: Dimethylformamide (DMF) or tetrahydrofuran (THF).

- Temperature: Typically maintained at 50–80°C.

- Pressure: Atmospheric pressure, unless optimized for industrial-scale synthesis.

Reaction Equation:

$$

\text{CH}2=CHCH2Br + \text{C}6H5CH=CHCOOH \xrightarrow{\text{Pd/Cu}} \text{C}6H5CH=CHCOOCH_2CH=CHBr

$$

Alternative Methods

Some researchers have explored using silver oxide (Ag2O) as a catalyst for the reaction between methyl acrylates and brominated alkenes. This method involves refluxing the mixture overnight and purifying the product via flash chromatography.

Industrial Production Methods

On an industrial scale, production methods are optimized for efficiency and cost-effectiveness. The process includes:

Steps:

- Reaction Optimization: Use of high-throughput reactors to ensure uniform temperature and pressure conditions.

- Purification Techniques:

- Distillation: To remove volatile impurities.

- Recrystallization: Using solvents such as ethyl acetate or hexane to achieve high purity.

Yield Maximization:

Industrial setups often employ automated monitoring systems like thin-layer chromatography (TLC) to ensure complete conversion of reactants into the desired product.

Purification Techniques

After synthesis, purification is crucial to isolate the compound in its pure form. Common techniques include:

Flash Chromatography

Flash chromatography on silica gel is widely used for purification:

- Solvent system: Petroleum ether/ethyl acetate (PE/EA) in varying ratios.

- Example: PE/EA = 20:1 for high-efficiency separation.

Distillation

Distillation under reduced pressure removes residual solvents and impurities, yielding a colorless oil as the final product.

Comparative Analysis of Preparation Methods

| Method | Catalyst | Solvent | Temperature | Yield (%) | Advantages |

|---|---|---|---|---|---|

| Palladium-catalyzed | PdCl2 | DMF/THF | 50–80°C | ~85% | High selectivity, widely applicable |

| Copper-catalyzed | CuBr | DMF | Room temperature | ~80% | Cost-effective |

| Silver oxide-catalyzed | Ag2O | Ether | Reflux | ~35% | Suitable for specific substrates |

Research Findings on Optimization

Recent studies suggest that varying catalyst concentrations can significantly impact yield:

- Increasing palladium catalyst concentration improves reaction rates but may lead to side reactions.

- Using co-catalysts such as triphenylphosphine enhances selectivity toward ester formation.

Notes on Practical Applications

The compound's preparation methods are tailored depending on its intended use:

- For pharmaceutical applications, stringent purification is required to ensure biocompatibility.

- In material science, bulk production methods prioritize cost-efficiency over purity.

化学反应分析

Types of Reactions

3-Bromoprop-1-en-1-yl 3-phenylprop-2-enoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

Reduction: Reduction reactions can convert the brominated alkene to a saturated alkane.

Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alkanes. Substitution reactions result in the formation of various substituted derivatives.

科学研究应用

Chemical Synthesis

Intermediate in Organic Synthesis

3-Bromoprop-1-en-1-yl 3-phenylprop-2-enoate serves as an important intermediate in the synthesis of complex organic molecules. Its structure allows for various transformations, including oxidation, reduction, and nucleophilic substitution reactions. For instance, the bromine atom in the compound can be replaced by other functional groups through nucleophilic substitution, making it versatile for further chemical modifications.

Synthetic Routes

The synthesis typically involves the reaction of 3-bromoprop-1-ene with 3-phenylprop-2-enoic acid under controlled conditions. Common catalysts include palladium or copper-based catalysts, which facilitate high yields and purity of the final product. The industrial production methods are optimized to enhance efficiency and reduce costs through processes such as distillation and recrystallization.

Biological Applications

Potential Biological Activity

Research is ongoing to explore the biological activities of 3-Bromoprop-1-en-1-yl 3-phenylprop-2-enoate. Preliminary studies suggest that it may interact with biomolecules, indicating potential applications in drug development. The compound's reactivity allows it to participate in biological pathways, which could lead to the discovery of new therapeutic agents.

Pharmaceutical Development

Precursor for Pharmaceuticals

The compound is being investigated as a precursor for various pharmaceutical compounds. Its ability to undergo diverse chemical transformations makes it a candidate for synthesizing novel drugs that could target specific biological pathways. Ongoing research aims to evaluate its efficacy and safety in medicinal chemistry contexts.

Industrial Uses

Production of Specialty Chemicals

In industrial settings, 3-Bromoprop-1-en-1-yl 3-phenylprop-2-enoate is utilized in the manufacture of specialty chemicals and materials. Its unique properties allow it to be incorporated into formulations that require specific chemical characteristics, such as reactivity or stability under certain conditions.

Case Study 1: Synthesis of Complex Molecules

In one study, researchers utilized 3-Bromoprop-1-en-1-yl 3-phenylprop-2-enoate as a key intermediate in synthesizing a series of biologically active compounds. The study highlighted its effectiveness in forming new carbon-carbon bonds through palladium-catalyzed reactions, demonstrating its utility in complex organic synthesis .

Another investigation focused on assessing the biological activity of derivatives synthesized from this compound. The results indicated promising interactions with specific biological targets, suggesting potential applications in drug discovery and development .

作用机制

The mechanism by which 3-Bromoprop-1-en-1-yl 3-phenylprop-2-enoate exerts its effects involves its reactivity with various nucleophiles and electrophiles. The bromine atom in the molecule is a key site for nucleophilic attack, leading to the formation of new bonds and functional groups. The compound’s alkene moiety also participates in addition reactions, further diversifying its reactivity profile.

相似化合物的比较

Alkyl 3-Phenylprop-2-enoates

These esters, such as ethyl 3-phenylprop-2-enoate and butyl 3-phenylprop-2-enoate, replace the bromopropenyl group with simple alkyl chains (e.g., ethyl, propyl, isopropyl) . Differences include:

- Reactivity: The bromine atom in 3-bromoprop-1-en-1-yl 3-phenylprop-2-enoate enhances electrophilicity, enabling participation in nucleophilic substitutions (e.g., Suzuki coupling), unlike non-halogenated alkyl esters.

- Solubility : Aromatic esters typically exhibit lower polarity compared to brominated analogs, affecting solubility in organic solvents.

3-Bromoprop-1-en-1-yl Acetate

This compound replaces the 3-phenylprop-2-enoate group with an acetate . Key contrasts:

- Electronic Effects: The phenyl group in 3-phenylprop-2-enoate introduces conjugation, stabilizing the ester via resonance and altering UV absorption properties.

- Applications : 3-Bromoprop-1-en-1-yl acetate is documented in acyloxyallylation reactions for carbohydrate synthesis , whereas the phenyl variant may serve as a precursor for aromatic polymers or pharmaceuticals.

(E)-(3-Bromoprop-1-en-1-yl)benzene

This compound lacks the ester linkage, directly attaching the bromopropenyl group to a benzene ring . Differences include:

- Stability: The ester group in 3-bromoprop-1-en-1-yl 3-phenylprop-2-enoate may reduce volatility compared to the non-esterified analog.

Data Table: Comparative Properties of Selected Compounds

生物活性

3-Bromoprop-1-en-1-yl 3-phenylprop-2-enoate is an organic compound with the molecular formula C12H11BrO2. It possesses unique structural features, including a brominated alkene and an aromatic ring, making it a subject of interest in various biological and medicinal research contexts. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and potential applications.

3-Bromoprop-1-en-1-yl 3-phenylprop-2-enoate can be synthesized through the reaction of 3-bromoprop-1-ene with 3-phenylprop-2-enoic acid, typically using palladium or copper-based catalysts under controlled conditions. Its reactivity is attributed to the presence of the bromine atom and the alkene moiety, which are crucial in various chemical reactions such as oxidation, reduction, and substitution .

The biological activity of 3-Bromoprop-1-en-1-yl 3-phenylprop-2-enoate is primarily linked to its interactions with biological molecules. The bromine atom serves as a nucleophilic site, facilitating reactions with various biomolecules. Additionally, the alkene structure allows for addition reactions that can lead to diverse biological outcomes .

Potential Therapeutic Applications

Research indicates that compounds similar to 3-Bromoprop-1-en-1-yl 3-phenylprop-2-enoate exhibit significant biological activities, including:

Anticancer Activity : Some studies suggest that brominated compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. For instance, compounds that modulate estrogen receptor activity have shown promise in breast cancer treatment .

Antimicrobial Properties : The presence of bromine in organic compounds often enhances their antimicrobial efficacy. Preliminary studies indicate that similar brominated esters may possess inhibitory effects against various bacterial strains .

Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory properties, potentially by modulating cytokine production or inhibiting inflammatory pathways .

Case Studies

Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of 3-Bromoprop-1-en-1-yl 3-phenylprop-2-enoate:

常见问题

Q. What are the common synthetic routes for preparing 3-Bromoprop-1-en-1-yl 3-phenylprop-2-enoate?

- Methodological Answer : A typical approach involves esterification of 3-phenylprop-2-enoic acid with 3-bromoprop-1-en-1-ol under acidic or coupling conditions. For instance, similar brominated esters (e.g., 3-(3-bromophenyl)-3-oxopropanoic acid derivatives) are synthesized via nucleophilic acyl substitution using DCC (dicyclohexylcarbodiimide) as a coupling agent . Optimization of reaction parameters (e.g., temperature, solvent polarity) is critical to minimize side reactions like hydrolysis of the bromoalkene moiety. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

- Methodological Answer :

- Chromatography : Use TLC (Rf comparison) or HPLC with UV detection to assess purity.

- Spectroscopy :

- IR : Confirm ester C=O stretch (~1700–1750 cm⁻¹) and vinyl C=C (~1645 cm⁻¹), with bromoalkene C-Br absorption near 785–807 cm⁻¹ .

- 1H NMR : Key signals include vinyl protons (δ 5.5–7.5 ppm, coupling constants J = 10–16 Hz for trans-configuration) and ester methyl/methylene groups (δ 3.5–4.5 ppm). Compare with spectral databases for analogous brominated enoates .

Advanced Research Questions

Q. What challenges arise in interpreting the 1H NMR spectra of 3-Bromoprop-1-en-1-yl 3-phenylprop-2-enoate due to spin-spin coupling?

- Methodological Answer : The vinyl bromide moiety introduces complex splitting patterns. For example:

- The bromopropenyl group (CH₂=CH-Br) exhibits coupling between the geminal protons (J ≈ 2–3 Hz) and vicinal protons (J ≈ 10–16 Hz for trans-configuration).

- Overlapping signals from the phenylpropenoate aromatic protons (δ 7.0–7.8 ppm) may obscure splitting. Use 2D NMR (COSY, HSQC) to resolve ambiguities .

- Compare with structurally similar compounds, such as (E)-3-(3-bromophenyl)prop-2-en-1-one derivatives, where coupling constants for vinyl protons are well-documented .

Q. How can computational modeling predict the reactivity of this compound in Diels-Alder reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometries using B3LYP/6-31G(d) to assess frontier molecular orbitals (HOMO-LUMO gaps). For example, the electron-withdrawing ester and bromo groups lower the LUMO energy, enhancing reactivity as a dienophile .

- Transition State Analysis : Simulate reaction pathways with QM/MM methods to identify regioselectivity (e.g., endo vs. exo products). Studies on analogous brominated dienophiles (e.g., 3-bromo-1-phenylpropene) show steric effects dominate over electronic effects .

Q. What strategies mitigate decomposition during X-ray crystallography of this compound?

- Methodological Answer :

- Crystal Growth : Use slow evaporation in non-polar solvents (e.g., hexane/dichloromethane) to stabilize the bromoalkene bond.

- Low-Temperature Data Collection : Maintain crystals at 100–150 K to reduce radiation damage. For example, X-ray structures of brominated enones (e.g., 2-bromo-3-phenylprop-2-en-1-one) achieved R-factors < 0.05 using this approach .

- Resolve Disorder : Apply SHELXL refinement with constraints for overlapping bromine atoms, as demonstrated in studies of bromophenyl sydnone derivatives .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported melting points for this compound?

- Methodological Answer :

- Purity Assessment : Re-measure melting points after recrystallization (e.g., using ethanol/water). Impurities like unreacted bromopropenol lower melting points .

- Polymorphism Screening : Test crystallization conditions (e.g., solvent polarity, cooling rate) to identify polymorphic forms. For example, 4-bromophenylacetic acid exhibits a 18°C mp difference between polymorphs .

Q. Why do IR spectra of this compound vary across studies, particularly in C=O stretch regions?

- Methodological Answer :

- Solvent Effects : Polar solvents (e.g., DMSO) shift C=O stretches to lower wavenumbers. Compare spectra in identical solvents .

- Conformational Analysis : Ester group rotation alters conjugation with the vinyl bromide, affecting C=O absorption. Computational IR simulations (e.g., Gaussian) can model these effects .

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。